Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate

Description

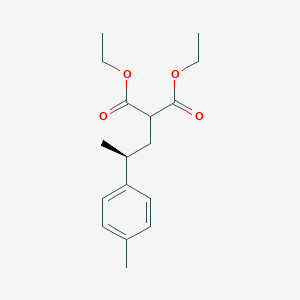

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate is a chiral malonic acid derivative featuring a central malonate core substituted with a 2-(p-tolyl)propyl group. The compound’s structure includes two ethyl ester groups and a stereogenic center at the malonate C2 position, conferring enantioselectivity in synthetic applications. The p-tolyl (4-methylphenyl) moiety introduces aromaticity and lipophilicity, influencing solubility and reactivity.

Properties

Molecular Formula |

C17H24O4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

diethyl 2-[(2S)-2-(4-methylphenyl)propyl]propanedioate |

InChI |

InChI=1S/C17H24O4/c1-5-20-16(18)15(17(19)21-6-2)11-13(4)14-9-7-12(3)8-10-14/h7-10,13,15H,5-6,11H2,1-4H3/t13-/m0/s1 |

InChI Key |

TXJBXKONOCWPEM-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)C(C[C@H](C)C1=CC=C(C=C1)C)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(CC(C)C1=CC=C(C=C1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as diethyl malonate and (S)-2-(2-(p-Tolyl)propyl) bromide.

Alkylation Reaction: Diethyl malonate undergoes an alkylation reaction with (S)-2-(2-(p-Tolyl)propyl) bromide in the presence of a strong base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding malonic acid derivative.

Decarboxylation: Under acidic or basic conditions, the malonic acid derivative can undergo decarboxylation to form a substituted acetic acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Decarboxylation: Heat and acidic or basic catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.

Major Products Formed

Hydrolysis: Malonic acid derivative.

Decarboxylation: Substituted acetic acid.

Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce chiral centers and functional groups.

Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the (S)-2-(2-(p-Tolyl)propyl) group can influence the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Malonate derivatives vary widely in substituent groups, which dictate their chemical behavior. Key examples include:

Notes:

- *Predicted physical state based on analogous liquid malonates (e.g., diethyl malonate ).

- Bulky substituents (e.g., cyclopentylmethyl) reduce synthetic yields (50–70%) compared to smaller groups (e.g., methyl: 85% yield in 4al ).

- Electron-withdrawing groups (cyano) enhance reactivity in nucleophilic additions .

Physicochemical and Environmental Properties

- Diethyl Malonate (Baseline) : Liquid at room temperature, molecular weight 160.16 g/mol, used as a solvent and synthetic intermediate .

- Dimethyl Malonate : Smaller ester groups reduce molecular weight (132 g/mol) and increase volatility compared to diethyl analogs .

- Target Compound : The p-tolylpropyl group increases molecular weight (292.37 g/mol) and lipophilicity, likely reducing environmental mobility compared to simpler malonates .

Biological Activity

Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate, also known as Diethyl 2-(p-tolyl)malonate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 250.29 g/mol. The structure features a malonate backbone with a p-tolyl group attached, which is believed to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with p-tolylpropanol under acidic conditions. This method allows for the selective formation of the desired enantiomer, which is crucial for its biological efficacy.

Pharmacological Evaluation

Research indicates that this compound exhibits significant pharmacological properties. A study evaluated its activity against various biological targets, including enzymes and receptors involved in cancer and inflammatory processes. The compound demonstrated moderate to high inhibitory effects on certain kinases, suggesting potential applications in cancer therapy.

Table 1: Inhibitory Activity of this compound

| Target Enzyme/Protein | IC50 (μM) | % Inhibition |

|---|---|---|

| p38 MAPK | 7.94 ± 0.23 | 81.48 |

| VEGFR-2 | 3.53 ± 0.19 | 85.36 |

Case Studies

- Anti-cancer Activity : In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values ranging from 5 to 15 μM, indicating promising anti-cancer properties.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of this compound in vitro. It was found to significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific protein targets involved in signaling pathways related to cell proliferation and inflammation. The compound's ability to inhibit key kinases suggests it may interfere with these pathways, leading to reduced tumor growth and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.